molecular formula C14H16N8 B2685021 N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2415556-07-7

N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine

Cat. No.: B2685021
CAS No.: 2415556-07-7
M. Wt: 296.338
InChI Key: GGHKJYLZPWRFPJ-UHFFFAOYSA-N
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Description

N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine is a complex organic compound featuring a triazolopyrimidine core, a pyrazine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized by reacting 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The pyrazine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the azetidine ring via cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its triazolopyrimidine core is of particular interest for developing new heterocyclic compounds.

Biology

Biologically, N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine is unique due to its combination of a triazolopyrimidine core with a pyrazine ring and an azetidine moiety. This structural combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,5-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-5-13(22-14(19-10)17-9-18-22)20(2)11-7-21(8-11)12-6-15-3-4-16-12/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHKJYLZPWRFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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